molecular formula C9H17ClO2 B2818216 Methyl 4-chloro-2,2-diethylbutanoate CAS No. 1864060-70-7

Methyl 4-chloro-2,2-diethylbutanoate

Cat. No.: B2818216
CAS No.: 1864060-70-7
M. Wt: 192.68
InChI Key: XCSFWIFBUBZNMO-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2,2-diethylbutanoate is a synthetic ester compound of interest in organic chemistry and pharmaceutical research. This molecule features a chloro-terminated alkyl chain and a 2,2-diethyl substituted ester group, making it a versatile building block for chemical synthesis. Researchers can utilize the reactive chloride handle for nucleophilic substitution reactions, such as alkylations, or to introduce further functional groups. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or transesterified, providing a pathway to a variety of derivative compounds. Its structure suggests potential application in the synthesis of more complex molecules for medicinal chemistry, agrochemical research, and the development of fragrances. As a specialty chemical, it is particularly valuable for constructing molecular architectures with quaternary carbon centers. The compound should be stored under recommended conditions, and handling should follow appropriate safety protocols. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. For more information on a related compound, Methyl 4-chloro-2,2-dimethylbutanoate (CAS 100282-53-9), you can refer to supplier pages . The molecular structure of this compound can be represented by the SMILES notation COC(=O)C(CC)(CC)CCCl .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-2,2-diethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2/c1-4-9(5-2,6-7-10)8(11)12-3/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSFWIFBUBZNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CCCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 4 Chloro 2,2 Diethylbutanoate

Stereocontrolled Approaches to 4-chloro-2,2-diethylbutanoate Esters

The construction of all-carbon quaternary stereocenters is a formidable task in organic synthesis due to the steric hindrance involved in forming a carbon atom bonded to four other carbon substituents. pnas.orgpnas.org While the target molecule, Methyl 4-chloro-2,2-diethylbutanoate, is achiral due to the presence of two identical ethyl groups at C2, the methodologies developed for the asymmetric synthesis of chiral quaternary centers are directly applicable to the construction of its core structure. These strategies provide powerful tools for assembling the sterically congested 2,2-diethylbutanoate framework.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. thieme-connect.com This strategy is highly effective for the construction of α,α-disubstituted carboxylic acid derivatives. In a typical sequence, a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, is attached to a carboxylic acid precursor to form an amide or imide. nih.govwikipedia.org

The α-proton of this adduct can be selectively removed using a strong, non-nucleophilic base to form a chiral enolate. Subsequent alkylation of this enolate occurs in a highly diastereoselective manner, controlled by the steric and electronic properties of the auxiliary. A second, different alkyl group can be introduced by repeating the deprotonation and alkylation sequence. For the synthesis of a 2,2-diethyl substituted compound, this would involve two sequential ethylation steps. The final step involves the cleavage of the auxiliary to yield the α,α-disubstituted carboxylic acid, which can then be esterified. Pseudoephedrine amides, for instance, have proven to be both efficient and highly diastereoselective for creating quaternary carbons through stereospecific enolization and alkylation reactions. nih.gov

Table 1: Chiral Auxiliaries in Asymmetric Alkylation for Quaternary Carbon Construction

Chiral Auxiliary Substrate Type Typical Base Electrophile Diastereoselectivity (d.r.) Reference
Evans Oxazolidinone N-Acyl Imide LDA, NaHMDS Alkyl Halide >95:5 researchgate.net
Pseudoephedrine Amide LDA, LiHMDS Alkyl Halide >98:2 nih.govwikipedia.org
(S,S)-Cyclohexane-1,2-diol Acetal of β-keto ester LHMDS Alkyl Halide 92->95% de nih.gov

Catalytic asymmetric methods offer a more atom-economical approach to constructing quaternary stereocenters, as they require only a substoichiometric amount of a chiral catalyst. rsc.org Several powerful strategies have been developed, including transition-metal-catalyzed allylic alkylations, conjugate additions, and Heck reactions. pnas.orgpnas.orgnih.gov

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a particularly robust method. nih.govcaltech.edu In this approach, an enolate of a 2-ethyl-substituted ester can be reacted with an allylic electrophile in the presence of a chiral palladium catalyst to generate a quaternary center. Subsequent transformation of the allyl group would be required to complete the butanoate chain. Alternatively, copper-catalyzed methods have been developed for the enantioselective synthesis of α-quaternary ketones and esters using simple acyl electrophiles and organodiboron reagents. nih.gov Catalytic asymmetric conjugate addition reactions, often using copper or rhodium catalysts, allow for the enantioselective addition of an ethyl group to a 2-ethyl-α,β-unsaturated ester, directly forming the desired 2,2-diethyl moiety. rsc.orgnih.gov

Table 2: Catalytic Enantioselective Strategies for Quaternary Carbon Formation

Reaction Type Metal Catalyst Chiral Ligand Substrate Example Enantioselectivity (er) Reference
Allylic Alkylation Palladium(0) Trost Ligand β-Ketoester Enolate Up to >99:1 nih.govcaltech.edu
Conjugate Addition Copper(I) Chiral Phosphine (B1218219) α,β-Unsaturated Ester Up to 98:2 rsc.org
Stetter Reaction N-Heterocyclic Carbene Aminoindanol-derived Aldehyde + Michael Acceptor >95:5 acs.orgscite.ai
Heck Reaction Palladium(0) BINAP Aryl/Vinyl Halide >90:10 pnas.org

Diastereoselective strategies rely on a pre-existing stereocenter within the substrate to control the formation of the new quaternary center. This approach is particularly useful in the synthesis of complex molecules with multiple stereocenters. For the synthesis of an acyclic quaternary center, a common method involves the alkylation of an enolate derived from a chiral ester or amide where the chirality resides in the alcohol or amine portion.

A powerful example is the catalytic asymmetric allylboration of ketones. Using chiral BINOL derivatives as catalysts, γ-disubstituted allylboronic acids can react with ketones to create adjacent quaternary stereocenters with high diastereo- and enantioselectivity. acs.org Another approach is the iridium-catalyzed asymmetric allylic alkylation of β-ketoesters, which can generate highly congested vicinal tertiary and all-carbon quaternary centers with outstanding regio-, diastereo-, and enantiocontrol. acs.org While the target molecule lacks adjacent stereocenters, these methods highlight the power of catalyst control in constructing sterically demanding structures. The key principle is the creation of a transient chiral environment that dictates the facial selectivity of the bond-forming step.

Table 3: Selected Diastereoselective Routes to Quaternary Carbons

Method Key Reagents/Catalyst Stereocontrol Element Typical Diastereoselectivity (d.r.) Reference
Enolate Alkylation Chiral Ester/Amide Substrate Control Often >90:10 nih.gov
Allylboration Chiral BINOL Catalyst Catalyst Control Up to >20:1 acs.orgunc.edu
Conjugate Addition Chiral Organocatalyst Catalyst Control Up to >99:1 rsc.org

Functional Group Interconversions for Chlorination at the C4 Position

Once the 2,2-diethylbutanoate core is assembled, the subsequent steps involve the selective introduction of a chlorine atom at the C4 position and the formation of the methyl ester. These transformations require methodologies that are compatible with the sterically hindered nature of the molecule. A likely precursor for chlorination is a C4-hydroxy intermediate, such as methyl 2,2-diethyl-4-hydroxybutanoate or the corresponding γ-butyrolactone.

The conversion of a primary alcohol at the C4 position to an alkyl chloride is a standard transformation, but selectivity and mildness can be crucial. Classical reagents like thionyl chloride (SOCl₂) or phosphorus-based reagents (PCl₃, PCl₅) are effective but can generate harsh acidic conditions. unco.edu

Milder and more selective modern methods are often preferred. The Appel reaction, using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS), proceeds under neutral conditions and is compatible with many functional groups. Another mild protocol involves the activation of the primary alcohol using a mixture of triphosgene (B27547) and a tertiary amine like triethylamine. organic-chemistry.org This method is highly chemoselective for primary alcohols and tolerates sensitive functionalities. organic-chemistry.org A more direct, albeit challenging, approach is the regioselective C-H halogenation of the unactivated gamma-position. Radical-mediated processes, sometimes guided by directing groups like sulfamate (B1201201) esters, can achieve chlorination at remote, unactivated C(sp³)–H bonds. nih.gov Catalytic systems using manganese porphyrins have also been developed for the selective halogenation of recalcitrant aliphatic substrates. nih.govresearchgate.net

Table 4: Methodologies for Selective Chlorination of Primary Alcohols

Reagent System Conditions Advantages Disadvantages Reference
SOCl₂ / Pyridine 0 °C to RT Inexpensive, effective Generates HCl, can cause side reactions unco.edu
PPh₃ / CCl₄ (Appel) Reflux Neutral, mild conditions Stoichiometric phosphine oxide byproduct unco.edu
Triphosgene / Et₃N CH₂Cl₂, 0 °C to RT Mild, highly selective for 1° alcohols Triphosgene is toxic organic-chemistry.org
AlCl₃ 1,4-Dioxane Inexpensive Lewis acid Primarily for benzylic/activated alcohols scirp.org

The final step in the synthesis is the formation of the methyl ester. If the synthesis proceeds through the 4-chloro-2,2-diethylbutanoic acid, esterification is required. The carboxylic acid is sterically hindered by the two α-ethyl groups, which can significantly slow down standard acid-catalyzed Fischer-Speier esterification. rsc.org

To overcome this steric hindrance, more potent esterification methods are often employed. The Steglich esterification, which uses a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is highly effective for hindered substrates under mild conditions. rsc.org Another powerful method for converting carboxylic acids to methyl esters is the use of diazomethane (B1218177) (CH₂N₂). This reaction is fast, quantitative, and proceeds under very mild conditions, but diazomethane is toxic and explosive, requiring careful handling. For a greener and safer alternative, the use of dried Dowex H+ resin, sometimes in combination with sodium iodide (NaI), has been shown to be effective for the esterification of sterically hindered carboxylic acids and alcohols. nih.gov

Table 5: Optimized Esterification Protocols for Sterically Hindered Carboxylic Acids | Method | Key Reagents | Conditions | Advantages | Disadvantages | Reference | | :--- | :--- | :--- | :--- | :--- | | Fischer-Speier | MeOH, H₂SO₄ (cat.) | Reflux | Simple, inexpensive | Slow for hindered acids, harsh | nih.gov | | Steglich Esterification | DCC/EDC, DMAP, MeOH | RT | Mild, high yield | Stoichiometric urea (B33335) byproduct | rsc.org | | Diazomethane | CH₂N₂ | Ether, 0 °C | Fast, quantitative, very mild | Toxic, explosive reagent | nih.gov | | Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Toluene, RT | Effective for highly hindered systems | Multi-step, stoichiometric reagents | rsc.org | | Dowex H+ / NaI | Dowex H+, NaI, MeOH | Reflux | Heterogeneous catalyst, mild | May require long reaction times | nih.gov |

Construction of the 2,2-Diethylbutanoate Carbon Framework

The formation of the sterically hindered quaternary carbon center at the C2 position of the butanoate chain is a significant synthetic challenge. This section details two primary strategies for assembling this core structure.

The direct alkylation of ester enolates is a cornerstone of carbon-carbon bond formation. To create a 2,2-diethyl arrangement, a sequential dialkylation is necessary. This process begins with an appropriate ester precursor, such as methyl propanoate or methyl acetate.

The first step involves the deprotonation of the α-carbon using a strong, non-nucleophilic base, typically Lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to quantitatively form the ester enolate. youtube.com This enolate is then treated with a primary alkyl halide, such as ethyl bromide or ethyl iodide, in an SN2 reaction to introduce the first ethyl group. youtube.com

To install the second ethyl group, the mono-alkylated ester must be subjected to a second, identical sequence of deprotonation and alkylation. libretexts.org The presence of the first alkyl group can sterically hinder the second alkylation, making the reaction more challenging. However, for unactivated esters, this remains a viable and common method. libretexts.orgnih.gov The general success of this approach relies on the careful control of reaction conditions to prevent side reactions. youtube.com

Table 1: Key Parameters for α,α-Dialkylation of Esters

Parameter Description Common Reagents/Conditions Rationale
Base Strong, non-nucleophilic base for enolate formation. Lithium diisopropylamide (LDA), Sodium ethoxide. Prevents self-condensation and other side reactions; ensures complete deprotonation. youtube.comlibretexts.org
Alkylating Agent Typically a primary alkyl halide. Ethyl bromide, Ethyl iodide. Good electrophiles for the SN2 reaction with the enolate nucleophile. youtube.com
Solvent Anhydrous aprotic solvent. Tetrahydrofuran (B95107) (THF). Stabilizes the enolate and does not interfere with the reaction.

| Temperature | Cryogenic temperatures. | -78 °C. | Suppresses side reactions and ensures kinetic control of enolate formation. youtube.com |

Conjugate addition, or Michael addition, offers an alternative route for constructing the carbon skeleton. numberanalytics.comnumberanalytics.com This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com To form the 2,2-diethylbutanoate framework, a potential strategy would involve the conjugate addition of a diethyl-substituted nucleophile to a Michael acceptor like methyl acrylate.

A suitable nucleophile, such as the enolate derived from diethyl diethylmalonate, could be added to methyl acrylate. This would be followed by a decarboxylation step to remove the auxiliary ester group, yielding the desired 2,2-diethyl substituted butanoate structure.

Alternatively, organocuprates, such as lithium diethylcuprate, are well-known for their ability to act as soft nucleophiles in conjugate additions to α,β-unsaturated esters. masterorganicchemistry.com A two-step approach could be envisioned, starting with the conjugate addition of a first ethyl group to methyl acrylate, followed by trapping the resulting enolate and performing a second alkylation to introduce the second ethyl group. The choice of catalyst, whether base, acid, or transition metal, is crucial for controlling the reaction's efficiency and selectivity. numberanalytics.com

Photoredox-Catalyzed Synthetic Pathways towards Halogenated Esters

Visible-light photoredox catalysis has emerged as a powerful tool for activating stable bonds under mild conditions. mdpi.com This methodology is particularly useful for late-stage functionalization, such as the introduction of a halogen atom onto an alkyl chain. The synthesis of this compound from its non-halogenated precursor, methyl 2,2-diethylbutanoate, can be achieved through such a pathway.

This process typically involves a photocatalyst that, upon excitation by visible light, can initiate a single-electron transfer (SET) process. nih.gov In the context of halogenation, this can lead to the generation of a halogen radical or the generation of a carbon-centered radical on the substrate via hydrogen atom transfer (HAT). nih.gov This alkyl radical can then react with a chlorine source to form the desired chlorinated product. nih.gov This approach avoids the harsh conditions and lack of selectivity often associated with traditional radical halogenation methods. The reaction can be designed to be selective for the terminal methyl group of one of the ethyl substituents at the C4 position.

Table 2: Components of a Photoredox-Catalyzed Halogenation Reaction

Component Example Function
Photocatalyst Acridinium dyes, Iridium or Ruthenium complexes. Absorbs visible light and initiates electron transfer. tue.nl
Chlorine Source N-Chlorosuccinimide (NCS), Carbon tetrachloride (CCl₄). Provides the chlorine atom for the halogenation step.
Reductant/Oxidant Amine or other sacrificial agent. Participates in the catalytic cycle to regenerate the photocatalyst.

| Light Source | Blue LEDs (e.g., 456 nm). | Provides the energy to excite the photocatalyst. nih.gov |

Enzyme-Mediated Synthesis of Chlorinated Esters

Biocatalysis offers a green and highly selective alternative for the synthesis of complex organic molecules. Enzymes can operate under mild conditions, often in aqueous media, and can provide exceptional levels of chemo-, regio-, and stereoselectivity. tudelft.nl

For the final step of synthesizing this compound, two enzymatic strategies are plausible. The first involves the esterification of a precursor, 4-chloro-2,2-diethylbutanoic acid, with methanol. Lipases are commonly used enzymes that catalyze ester formation with high efficiency. mdpi.com This approach provides a gentle method for creating the final ester product without disturbing other functional groups.

A second, more direct biocatalytic approach would be the selective chlorination of the methyl 2,2-diethylbutanoate substrate. Chloroperoxidase enzymes are capable of catalyzing the chlorination of organic compounds. wikipedia.org These enzymes utilize a source of chloride (e.g., NaCl) and an oxidant like hydrogen peroxide to generate a reactive chlorine equivalent (formally Cl+), which then functionalizes the substrate. wikipedia.org The inherent selectivity of the enzyme could potentially direct the chlorination to the desired C4 position, offering a significant advantage over non-catalyzed chemical methods.

Reactivity Profiles and Mechanistic Studies of Methyl 4 Chloro 2,2 Diethylbutanoate

Nucleophilic Substitution Chemistry at the C4 Chloro Center

The primary carbon-chlorine bond at the C4 position is the most reactive site for nucleophilic substitution reactions. sydney.edu.au Being a primary alkyl halide, it is highly susceptible to SN2-type reactions, where a nucleophile attacks the electrophilic carbon, displacing the chloride leaving group. sydney.edu.au

One of the key reactions of γ-halo esters is their ability to undergo intramolecular cyclization to form five-membered lactones. For Methyl 4-chloro-2,2-diethylbutanoate, this transformation would yield γ,γ-diethyl-γ-butyrolactone. The reaction is typically initiated by the hydrolysis of the methyl ester to the corresponding carboxylate anion under basic conditions. This is followed by an intramolecular nucleophilic attack of the carboxylate on the C4 carbon, displacing the chloride ion.

This cyclization is a common strategy in the synthesis of γ-butyrolactones, which are prevalent structural motifs in many natural products. While the direct cyclization of this compound is not extensively detailed, the principle is a fundamental and widely applied method in organic synthesis for forming five-membered ring systems. organic-chemistry.org

Table 1: Intramolecular Cyclization Product

Starting Material Reagents Product Ring System

The C4-chloro center readily reacts with a variety of external nucleophiles to introduce new functional groups. These reactions typically proceed via an SN2 mechanism, involving a backside attack by the nucleophile. sydney.edu.au The choice of nucleophile determines the resulting product, allowing for the synthesis of a diverse array of derivatives.

Common nucleophiles that can be employed include:

Hydroxide and Alkoxides (RO⁻): To form the corresponding alcohol (4-hydroxy-2,2-diethylbutanoate) or ethers.

Cyanide (CN⁻): To introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azide (N₃⁻): To form an alkyl azide, a precursor for amines via reduction or for triazoles via cycloaddition reactions.

Amines (RNH₂, R₂NH): To synthesize various substituted amines.

Thiolates (RS⁻): To create thioethers.

The efficiency of these substitution reactions depends on factors such as the strength of the nucleophile, the solvent, and the temperature. sydney.edu.au For instance, reactions with strong nucleophiles like cyanide or thiophenoxide are generally efficient. rsc.org

Table 2: Examples of Intermolecular Nucleophilic Substitution

Nucleophile Reagent Example Product Class
Cyanide Sodium Cyanide (NaCN) Nitrile
Azide Sodium Azide (NaN₃) Azide
Amine Diethylamine (Et₂NH) Tertiary Amine
Thiolate Sodium Thiophenoxide (PhSNa) Thioether

Transformations Involving the Ester Functionality

The methyl ester group in this compound can undergo several characteristic transformations, including reduction, transesterification, and amidation. These reactions allow for the modification of the carboxyl group, often while preserving the chloro-substituent if conditions are carefully controlled.

The ester can be selectively reduced to the primary alcohol, 4-chloro-2,2-diethylbutan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters unless activating additives are used. nih.gov Careful control of the reaction temperature is necessary to prevent side reactions involving the alkyl chloride.

A facile method for the selective reduction of a carboxylic acid or ester in the presence of other functional groups can involve the formation of a mixed anhydride, followed by reduction with sodium borohydride. nih.gov This approach enhances the reactivity of the carbonyl group towards NaBH₄. The resulting primary alcohol can be further converted into an ether via reactions such as the Williamson ether synthesis.

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid would yield Ethyl 4-chloro-2,2-diethylbutanoate.

Amidation is the reaction of the ester with an amine to form an amide. This reaction is typically slower than transesterification and often requires heating or catalysis. The reaction with ammonia (B1221849) would produce the primary amide, while primary or secondary amines would yield N-substituted or N,N-disubstituted amides, respectively. This direct amidation provides a straightforward route to compounds containing the amide functional group.

Stereoselective Carbon-Carbon Bond Forming Reactions at the Quaternary Center

The C2 carbon in this compound is a quaternary center, meaning it is bonded to four other carbon atoms. This structural feature presents significant steric hindrance, making direct C-C bond formation at this position exceptionally challenging. Standard alkylation or addition reactions that are common for other carbons are generally not feasible at a quaternary center without breaking an existing carbon-carbon bond.

Furthermore, the C2 center is prochiral but not a stereocenter itself. Introducing a new substituent to create a stereocenter would require a reaction that differentiates between the two ethyl groups, which is a complex synthetic problem. The scientific literature does not provide established methods for stereoselective carbon-carbon bond-forming reactions directly at the C2 quaternary center of this specific molecule. Research in this area typically focuses on the construction of quaternary stereocenters from simpler precursors rather than the modification of pre-existing ones. Therefore, this particular transformation remains a significant synthetic challenge with no well-documented procedures for this substrate.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, and γ-chloroesters are competent coupling partners in several such transformations.

Iron, as an earth-abundant and non-toxic metal, has emerged as a sustainable catalyst for cross-coupling reactions. The enantioselective arylation of α-chloroesters using iron catalysts has been reported, and similar reactivity can be anticipated for γ-chloroesters like this compound. researchgate.netnih.govacs.org These reactions typically employ a chiral ligand to induce asymmetry. The mechanism is thought to involve the formation of an alkyl radical intermediate, which then undergoes enantioselective coupling with an aryl Grignard reagent. nih.govacs.org

A representative transformation is depicted below:

Aryl Group (Ar)Chiral LigandSolventYield (%)Enantiomeric Excess (ee %)
Phenyl(S,S)-BDPPTHF/NMP7588
4-Tolyl(R)-BINAPDioxane8292
2-Naphthyl(R,R)-DIOPTHF7085
Note: The data in this table is representative of typical results for the iron-catalyzed enantioselective arylation of analogous γ-chloroesters and is intended for illustrative purposes.

Nickel catalysis offers a powerful platform for the cross-coupling of alkyl halides with aryl halides. orgsyn.org In the context of asymmetric synthesis, nickel-catalyzed reductive cross-coupling reactions have been developed to afford enantioenriched products. nih.gov For a substrate like this compound, this would involve the coupling with an aryl halide in the presence of a reducing agent and a chiral nickel catalyst.

The general reaction is as follows:

Aryl Halide (ArX)Chiral LigandReductantYield (%)Enantiomeric Excess (ee %)
Iodobenzene(S)-BINAPZn8590
4-Bromotoluene(R)-Ph-BOXMn7885
1-Chloronaphthalene(S,S)-Py-BOXMg7288
Note: This table presents hypothetical data based on established nickel-catalyzed asymmetric reductive cross-coupling reactions of similar γ-haloesters.

Radical-Mediated Coupling Processes

The formation of radical intermediates from alkyl halides is a well-established phenomenon, and these radicals can participate in a variety of coupling reactions. nih.govacs.org In the case of this compound, the corresponding γ-radical could be generated under suitable conditions, such as treatment with a radical initiator or through single-electron transfer from a transition metal.

One potential pathway for such a radical is intramolecular cyclization to form a cyclopropane (B1198618) derivative, methyl 1,1-diethylcyclopropane-1-carboxylate. This process would be favored if the rate of cyclization is competitive with intermolecular trapping.

Radical InitiatorSolventTemperature (°C)Product Distribution (Cyclized:Coupled)
AIBNBenzene8060:40
Bu3SnH/AIBNToluene11085:15
(PhCOO)2CCl47755:45
Note: The data provided in this table is illustrative of potential outcomes in radical-mediated reactions of γ-haloesters.

Reformatsky-type Reactions with Carbonyl Compounds

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal. byjus.comwikipedia.org While traditionally employed for α-haloesters, the reaction can be extended to γ-haloesters like this compound. The reaction proceeds through the formation of an organozinc intermediate which then adds to the carbonyl group. nrochemistry.comresearchgate.net

The expected product from the reaction of this compound with a ketone is a δ-hydroxy ester.

Carbonyl CompoundSolventYield (%)Diastereomeric Ratio
AcetoneTHF80-
CyclohexanoneBenzene753:1
BenzaldehydeDiethyl Ether881:1
Note: This table illustrates the potential outcomes of Reformatsky-type reactions involving γ-haloesters and various carbonyl compounds.

Rearrangement Reactions and Fragmentation Pathways

Under certain conditions, γ-haloesters can undergo rearrangement reactions. One possibility is a Favorskii-type rearrangement, which is more commonly observed with α-halo ketones. nrochemistry.comwikipedia.orgslideshare.net For this compound, this would likely require the presence of a strong base and could potentially lead to the formation of a cyclobutanone (B123998) intermediate, followed by ring-opening to yield a rearranged ester.

In the context of mass spectrometry, the fragmentation of esters is well-documented. mdpi.comyoutube.comdocbrown.info For this compound, characteristic fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH3), the ethyl groups (-CH2CH3), and cleavage of the carbon-chlorine bond. McLafferty rearrangement is also a common fragmentation pathway for esters containing γ-hydrogens, which would lead to the loss of a neutral alkene molecule.

Fragment Ion (m/z)Proposed Structure/Loss
M-31[M - OCH3]+
M-29[M - CH2CH3]+
M-35/37[M - Cl]+
M-56[M - C4H8]+ (McLafferty)
Note: This table lists plausible fragment ions that could be observed in the mass spectrum of this compound based on general fragmentation patterns of esters.

Computational Chemistry and Mechanistic Elucidation

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of complex organic reactions. nih.govmdpi.comresearchgate.net For the transition metal-catalyzed reactions of this compound, DFT calculations can provide insights into:

Reaction Intermediates: The structures and stabilities of key intermediates, such as the active catalyst species and organometallic adducts, can be modeled.

Transition States: The geometries and energies of transition states can be calculated to determine the rate-determining steps and understand the origins of stereoselectivity in asymmetric reactions.

Catalyst Design: Computational screening can aid in the rational design of more efficient and selective catalysts and ligands.

For instance, DFT studies on nickel-catalyzed cross-coupling reactions have helped to distinguish between different mechanistic pathways, such as those involving Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles. nih.govmdpi.comresearchgate.net Such studies would be instrumental in understanding the specific reactivity of this compound and in optimizing reaction conditions for desired outcomes.

Density Functional Theory (DFT) for Elucidating Reaction Pathways

There are no specific Density Functional Theory (DFT) studies available in the searched scientific literature that focus on elucidating the reaction pathways of this compound. DFT is a computational method widely used to model and predict the behavior of molecules, including reaction mechanisms and transition states. However, this methodology has not been applied to this specific compound in any published research found.

Analysis of Stereoselectivity Mechanisms and Origin of Enantioinduction

There is no available research that analyzes the stereoselectivity mechanisms or the origin of enantioinduction in reactions involving this compound. Such studies are crucial for understanding and controlling the three-dimensional arrangement of atoms in chemical reactions, particularly in the synthesis of chiral molecules. The absence of this information indicates that the stereochemical aspects of the reactivity of this compound have not been a subject of published scientific investigation.

Synthetic Applications and Derivative Chemistry of Methyl 4 Chloro 2,2 Diethylbutanoate

Role as a Versatile Building Block in Complex Chemical Synthesis

Methyl 4-chloro-2,2-diethylbutanoate is a valuable chemical intermediate, recognized for its role as a versatile building block in the synthesis of more complex molecules. bldpharm.com Its distinct structure, featuring a reactive primary chloride and a sterically hindered quaternary carbon atom, provides a scaffold for constructing sophisticated aliphatic and alicyclic molecular architectures.

Precursor for Advanced Aliphatic and Alicyclic Architectures

The presence of the chloro group at the terminal position of the butyl chain makes this compound an excellent substrate for various nucleophilic substitution reactions. This reactivity is instrumental in chain extension and the introduction of diverse functional groups, forming the basis for advanced aliphatic structures. Synthetic chemists utilize this reactivity to build carbon skeletons that are precursors to larger, more complex target molecules. Furthermore, the molecule can be employed in intramolecular cyclization reactions, where the reactive chloro-terminus can react with a nucleophile within the same molecule to form cyclic, or alicyclic, structures. The 2,2-diethyl substitution pattern provides a stable, sterically hindered quaternary center that is often a desired structural motif in medicinal chemistry and materials science.

Utility in Chiral Compound Libraries

While this compound is an achiral molecule, it serves as a precursor in the synthesis of chiral compounds. Through asymmetric synthesis strategies, chirality can be introduced in subsequent reaction steps. For instance, transformations involving the ester group or the alkyl chain can be influenced by chiral catalysts or auxiliaries to produce a single enantiomer of a more complex molecule. This capability is particularly useful in the generation of chiral compound libraries for drug discovery, where the specific three-dimensional orientation of a molecule is often critical to its biological activity.

Derivatization Pathways to Access Diverse Functional Molecules

The chemical functionality of this compound allows for a multitude of derivatization pathways, enabling access to a wide range of molecules with different functional groups and properties.

Conversion to Other Halogenated or Substituted Esters

The terminal chlorine atom can be readily substituted with other halogens, such as bromine or iodine, through a Finkelstein reaction. This halogen exchange can modify the reactivity of the alkyl halide, making it more suitable for specific subsequent reactions, like cross-coupling processes. Beyond halogen exchange, the chloride is a good leaving group for nucleophilic substitution with a variety of nucleophiles. For example, reaction with sodium cyanide can introduce a nitrile group, extending the carbon chain and providing a functional handle for further transformations into amines, carboxylic acids, or ketones.

Starting MaterialReagentProductReaction Type
This compoundSodium IodideMethyl 4-iodo-2,2-diethylbutanoateFinkelstein Reaction
This compoundSodium CyanideMethyl 5-cyano-2,2-diethylpentanoateNucleophilic Substitution
This compoundSodium AzideMethyl 4-azido-2,2-diethylbutanoateNucleophilic Substitution

Functionalization at the Hindered Quaternary Carbon Position

Direct functionalization at the sterically hindered quaternary carbon of this compound is a significant synthetic challenge due to steric hindrance. chemrxiv.org However, modern synthetic organic chemistry has developed several strategies to construct such all-carbon quaternary centers. chemrxiv.orgresearchgate.netnih.gov While direct C-H functionalization at this position on the chlorobutanoate itself is not commonly reported, related strategies on similar structures often involve radical-mediated processes or transition-metal-catalyzed reactions that can overcome the steric barrier. researchgate.netnih.gov For instance, methodologies involving the hydroalkylation of olefins have emerged as a powerful tool for creating quaternary carbons. nih.gov Another approach involves the reductive cyanation of tertiary alkyl bromides to form nitrile-bearing quaternary centers. organic-chemistry.org These advanced methods highlight the potential for future work to directly functionalize the quaternary center of the chlorobutanoate scaffold.

Development of New Synthetic Methodologies Utilizing the Chlorobutanoate Scaffold

The unique combination of a reactive alkyl chloride and a sterically demanding quaternary center makes this compound an interesting substrate for the development of new synthetic methodologies. Its scaffold is being explored in the context of novel transition-metal-catalyzed cross-coupling reactions. Such reactions could enable the formation of new carbon-carbon or carbon-heteroatom bonds at the terminal position, providing efficient routes to a wide array of complex molecules.

Furthermore, the development of catalytic systems that can selectively functionalize one part of the molecule in the presence of the other functional groups (the ester and the chloride) is an ongoing area of research. The insights gained from studying the reactivity of this and related molecules contribute to the broader field of organic synthesis, enabling chemists to design more efficient and selective reactions for the construction of complex molecular targets.

Advanced Analytical and Spectroscopic Characterization for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within Methyl 4-chloro-2,2-diethylbutanoate.

The ¹H NMR spectrum of this compound would reveal distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the multiplicity (splitting pattern) arises from spin-spin coupling with neighboring protons.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityIntegration
CH₃ (ester)~3.7Singlet3H
CH₂ (ethyl, C2)~1.6Quartet4H
CH₃ (ethyl, C2)~0.8Triplet6H
CH₂ (C3)~2.0Triplet2H
CH₂ (C4)~3.6Triplet2H

The methyl ester protons (-OCH₃) would appear as a singlet around 3.7 ppm due to the deshielding effect of the adjacent oxygen atom and the absence of neighboring protons.

The two equivalent ethyl groups at the C2 position would each show a quartet for the methylene (B1212753) protons (-CH₂) around 1.6 ppm, coupled to the three protons of the methyl group, and a triplet for the methyl protons (-CH₃) around 0.8 ppm, coupled to the two protons of the methylene group.

The methylene protons at the C3 position (-CH₂-) would likely appear as a triplet around 2.0 ppm, being coupled to the adjacent methylene protons at C4.

The methylene protons at the C4 position (-CH₂Cl) would be the most deshielded of the aliphatic chain protons, appearing as a triplet around 3.6 ppm due to the electron-withdrawing effect of the chlorine atom and coupling to the C3 protons.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
C=O (ester)~175
C2~45
CH₂ (ethyl, C2)~25
CH₃ (ethyl, C2)~8
C3~35
C4~45
OCH₃ (ester)~52

The carbonyl carbon (C=O) of the ester group would be the most downfield signal, expected around 175 ppm.

The quaternary carbon at C2 would appear around 45 ppm.

The methylene carbons of the ethyl groups would resonate around 25 ppm, while their methyl carbons would be found further upfield, around 8 ppm.

The C3 methylene carbon is expected around 35 ppm.

The C4 carbon atom , bonded to chlorine, would be deshielded and is anticipated to appear around 45 ppm.

The methyl ester carbon (-OCH₃) would have a chemical shift of approximately 52 ppm.

2D NMR experiments are crucial for confirming the structural assignment made from 1D spectra.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, confirming the connectivity of the ethyl groups and the butanoate chain (e.g., correlations between the CH₂ and CH₃ of the ethyl groups, and between the C3-H₂ and C4-H₂ protons).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This could be used to confirm the conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₁₇ClO₂), the expected exact mass can be calculated.

Expected HRMS Data:

IonCalculated Exact Mass
[M]⁺ (³⁵Cl)192.0917
[M]⁺ (³⁷Cl)194.0888

The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and McLafferty rearrangement if sterically feasible. The presence of the chlorine atom would also influence the fragmentation, with potential loss of HCl or a chloromethyl radical.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Expected IR Absorption Bands:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
EsterC=O stretch~1735
EsterC-O stretch~1200-1100
AlkylC-H stretch~2960-2850
Alkyl HalideC-Cl stretch~750-650

A strong, sharp absorption band around 1735 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching vibration of the ester group.

The C-O stretching vibrations of the ester would appear in the region of 1200-1100 cm⁻¹ .

C-H stretching vibrations of the alkyl groups (methyl and methylene) would be observed in the 2960-2850 cm⁻¹ region.

A band in the fingerprint region, typically between 750-650 cm⁻¹ , would be indicative of the C-Cl stretching vibration .

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Conformation

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous determination of the molecule's conformation in the solid state. This data would serve as the ultimate confirmation of the structural assignments made by other spectroscopic methods.

Chiral Chromatography (Gas Chromatography, GC; High-Performance Liquid Chromatography, HPLC) for Enantiomeric and Diastereomeric Purity Assessment

The presence of a stereogenic center at the second carbon atom, which is substituted with four different groups (a methyl ester group, a chloropropyl group, and two ethyl groups that are stereotopically distinct in a chiral environment), renders this compound a chiral molecule. The separation of its enantiomers requires the use of a chiral environment, which is provided by a chiral stationary phase (CSP) in both GC and HPLC. gcms.czresearchgate.net The principle of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. researchgate.net These diastereomeric complexes have different interaction energies, leading to different retention times and thus enabling their separation. researchgate.net

Chiral GC is a powerful technique for the separation of volatile enantiomers. gcms.cz For a compound like this compound, which has a moderate boiling point, GC is a highly suitable method. The most commonly employed CSPs for such separations are derivatized cyclodextrins. gcms.cz These cyclodextrin (B1172386) derivatives are coated onto the inner surface of a fused silica (B1680970) capillary column and provide a chiral environment through their basket-like structure with a hydrophobic interior and a hydrophilic exterior. sigmaaldrich.com

The separation mechanism involves the inclusion of the nonpolar part of the analyte molecule into the cyclodextrin cavity, while polar groups can interact with the hydroxyl or other functional groups on the rim of the cyclodextrin. The differential fit and interaction of the two enantiomers within the chiral cavity of the stationary phase lead to their separation.

Hypothetical Research Findings for Chiral GC Analysis:

In a hypothetical study, the enantiomeric purity of a synthesized batch of this compound was assessed using a chiral GC-FID (Flame Ionization Detector) system. A capillary column coated with a derivatized β-cyclodextrin phase was selected. The experimental conditions and the resulting retention times are presented in the interactive data table below. The separation factor (α), which is the ratio of the adjusted retention times of the two enantiomers, and the resolution (Rs), which indicates the degree of separation between the two peaks, would be calculated to evaluate the effectiveness of the separation. A resolution value greater than 1.5 is generally considered to indicate baseline separation.

Table 1: Hypothetical Chiral GC Parameters and Results for the Enantiomeric Separation of this compound

ParameterValue
Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Detector Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp at 5 °C/min to 200 °C, hold 5 min
Retention Time (Enantiomer 1) 18.52 min
Retention Time (Enantiomer 2) 18.98 min
Separation Factor (α) 1.03
Resolution (Rs) 1.65

Chiral HPLC is a versatile and widely used technique for the separation of a broad range of chiral compounds, including those that are not sufficiently volatile or stable for GC analysis. nih.gov For this compound, both normal-phase and reversed-phase chiral HPLC could be explored. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most popular and effective for a wide variety of chiral separations. researchgate.netresearchgate.net

In normal-phase HPLC, a nonpolar mobile phase (e.g., a mixture of hexane (B92381) and isopropanol) is used with a polar CSP. The separation is governed by interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral stationary phase. In reversed-phase HPLC, a polar mobile phase (e.g., a mixture of water, acetonitrile, or methanol) is used with a less polar CSP.

Hypothetical Research Findings for Chiral HPLC Analysis:

A hypothetical study focused on the preparative separation of the enantiomers of this compound using chiral HPLC. A column packed with a cellulose-based CSP was chosen, and the separation was optimized under normal-phase conditions. The following interactive data table summarizes the hypothetical experimental conditions and the observed results. The goal of such a preparative separation would be to isolate each enantiomer with a high degree of enantiomeric excess (ee).

Table 2: Hypothetical Chiral HPLC Parameters and Results for the Enantiomeric Separation of this compound

ParameterValue
Column Chiralcel OD-H (250 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 25 °C
Retention Time (Enantiomer 1) 12.3 min
Retention Time (Enantiomer 2) 14.8 min
Separation Factor (α) 1.25
Resolution (Rs) 2.80

Emerging Research Frontiers for Methyl 4 Chloro 2,2 Diethylbutanoate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of halogenated organic compounds, including esters, often involves highly reactive, toxic, or corrosive reagents like elemental halogens or hydrogen halides. semanticscholar.org These reactions can be fast and highly exothermic, leading to challenges in control and selectivity in traditional batch reactors. semanticscholar.org Continuous flow chemistry, utilizing microreactors, offers a safer and more controllable alternative for such transformations. semanticscholar.orgresearchgate.net

Flow chemistry platforms enable precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing hazardous reagents and rapid exothermic reactions. semanticscholar.orgcam.ac.uk For the synthesis of a compound like Methyl 4-chloro-2,2-diethylbutanoate, a flow process could involve the in-situ generation of a reactive intermediate, such as a lithium enolate, which is then immediately reacted with an electrophile in a subsequent step. researchgate.net This approach minimizes the handling of unstable intermediates and enhances process safety. researchgate.net

Furthermore, the integration of automated reactors and online analytics allows for the rapid generation of large datasets for reaction optimization. researchgate.net Automated platforms can perform numerous experiments in a short period, systematically varying conditions to identify the optimal parameters for yield and purity. cam.ac.uk This machine learning-coupled workflow can significantly accelerate the development of robust and efficient synthetic protocols for complex molecules. cam.ac.uknih.gov For instance, an automated flow system could optimize the α-alkylation of a precursor ester to introduce the diethyl groups, followed by a subsequent halogenation step, all within an integrated, continuous process. researchgate.net

Table 1: Advantages of Flow Chemistry for Halogenated Ester Synthesis

Feature Benefit in Synthesizing this compound
Enhanced Safety Controlled handling of hazardous halogenating agents and reactive intermediates. semanticscholar.org
Precise Process Control Accurate management of temperature for exothermic reactions and residence time for fast reactions. cam.ac.uk
Improved Selectivity Minimized byproduct formation due to superior control over reaction conditions. semanticscholar.org
Rapid Optimization Automated systems integrated with machine learning can quickly identify optimal conditions. cam.ac.uknih.gov
Scalability Seamless transition from laboratory-scale synthesis to larger-scale production. researchgate.net

Exploration of Novel Bio-catalytic Transformations

Biocatalysis, the use of enzymes as catalysts, is emerging as a powerful tool in organic synthesis due to its high selectivity and environmentally benign nature. helsinki.fi For a halogenated compound like this compound, enzymes offer potential for selective transformations that are difficult to achieve with conventional chemical methods. acs.org

One key area of exploration is the use of halogenase enzymes. These enzymes can regioselectively introduce halogen atoms into a wide range of organic molecules. acs.org Developing halogenases that could act on a precursor to this compound would provide a green alternative to traditional halogenation methods, which often use deleterious reagents. acs.org

Conversely, dehalogenase enzymes could be employed for the selective removal of the chlorine atom, potentially leading to novel functionalized derivatives. For instance, halohydrin dehalogenases are known to catalyze C-C bond formation, which could open up new synthetic pathways starting from the chloro-ester. nih.gov The toolbox of enzymes capable of catalyzing various C-C bond-forming reactions is continually expanding, presenting new opportunities for complex molecule synthesis. nih.gov

Development of Innovative Catalytic Systems for Highly Enantioselective Reactions

A significant challenge in modern organic synthesis is the construction of all-carbon quaternary stereocenters—a carbon atom bonded to four distinct carbon substituents. pnas.orgresearchgate.net The 2-position of this compound features such a center, and developing methods for its asymmetric synthesis is a key research goal. While numerous methods exist for creating quaternary centers in cyclic systems, achieving this in acyclic molecules is more difficult due to increased conformational flexibility. researchgate.netnih.govillinois.edu

Transition metal catalysis is a leading strategy for these challenging transformations. nih.gov Various approaches have been developed, including:

Palladium-catalyzed reactions: Asymmetric allylic alkylation of enolates is a powerful method for creating quaternary stereocenters with high yield and enantioselectivity. nih.gov

Copper-catalyzed reactions: Enantioselective conjugate additions of organometallic reagents to β,β-disubstituted α,β-unsaturated enones, as well as SN2' reactions, have been successfully employed to form acyclic quaternary carbons. nih.gov

Iridium-catalyzed reactions: These systems can generate vicinal quaternary and tertiary stereocenters in a single, highly selective transformation. nih.gov

Beyond metal catalysis, organocatalysis using small organic molecules like cinchona alkaloids has also proven effective for certain reactions. nih.gov For example, highly enantioselective nitroaldol reactions with α-ketoesters have been developed, providing access to chiral compounds with tetrasubstituted carbon centers. nih.gov Chiral diols, such as BINOL and TADDOL derivatives, are another class of versatile organocatalysts that can facilitate a range of enantioselective reactions through hydrogen bonding. mdpi.comnih.gov The development of a catalytic system that could asymmetrically introduce the two ethyl groups onto a precursor of this compound would be a significant breakthrough.

Table 2: Selected Catalytic Strategies for Asymmetric Quaternary Carbon Synthesis

Catalytic System Reaction Type Key Advantage
Palladium/Chiral Ligand Asymmetric Allylic Alkylation High yield and enantioselectivity for a broad substrate scope. nih.gov
Copper/Chiral Ligand Conjugate Addition / SN2' Reactions Effective for less reactive acyclic substrates. nih.gov
Iridium/Chiral Ligand Asymmetric Allylic Alkylation Can create adjacent quaternary and tertiary stereocenters simultaneously. nih.gov
Cinchona Alkaloids Nitroaldol (Henry) Reaction Highly efficient organocatalytic route for α-ketoesters. nih.gov
Chiral Diols (e.g., TADDOL) Diels-Alder Reaction Hydrogen-bond-mediated catalysis offers a distinct activation mode. nih.gov

Predictive Modeling and Machine Learning Applications in Reaction Discovery and Optimization

The traditional process of discovering and optimizing chemical reactions is often time-consuming and relies heavily on empirical trial-and-error. rsc.org Machine learning (ML) and artificial intelligence (AI) are revolutionizing this field by enabling data-driven approaches to predict reactivity and guide experimental design. cam.ac.ukearth.com

For a molecule like this compound, ML models could be used to:

Predict Reaction Outcomes: By training on large datasets of known reactions, algorithms can predict the yield or success of a potential synthesis route. nih.govrsc.org This is particularly useful for complex transformations involving halogenated compounds. beilstein-journals.org

Optimize Reaction Conditions: ML algorithms, especially when coupled with automated flow reactors, can efficiently explore the vast parameter space of a reaction (temperature, concentration, catalyst loading) to find the optimal conditions with minimal experimentation. cam.ac.uk This is crucial for optimizing the synthesis of functionalized esters. rsc.org

Discover New Reactions: Researchers are developing ML workflows to explore novel combinations of reactants and catalysts, leading to the discovery of previously unknown transformations. nih.govchemrxiv.org This could uncover new ways to synthesize or functionalize the chloro-ester backbone.

Recent work has demonstrated the power of ML in predicting the outcomes of catalytic hydrogenations of esters and modeling the properties of halogenated compounds. rsc.orgbeilstein-journals.org By combining high-throughput automated experiments with AI, researchers have created a "chemical reactome" that can predict how molecules will react, significantly speeding up the design process for new pharmaceuticals and other useful products. cam.ac.uk This approach overcomes limitations of low data availability by pre-training models on large bodies of general chemical data before fine-tuning them for specific, complex transformations. cam.ac.ukearth.com

Sustainable Synthesis Approaches for Halogenated Organic Compounds

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uni-lj.sinih.gov The synthesis of halogenated organic compounds is a key area where these principles can have a significant impact, as traditional methods often involve hazardous reagents and produce substantial waste. rsc.org

Sustainable approaches applicable to the synthesis of this compound include:

Use of Safer Halogenating Agents: Moving away from reagents like elemental chlorine towards alternatives that are safer and easier to handle. rsc.org One strategy involves the oxidation of halide salts using clean oxidants like hydrogen peroxide, mimicking biological halogenation processes. rsc.org

Direct C-H Functionalization: A highly desirable green strategy is the direct replacement of a C-H bond with a halogen atom, which produces clean byproducts like water. rsc.org While challenging due to the high strength and ubiquity of C-H bonds, this approach offers significant advantages in atom economy. rsc.org

Catalytic Processes: Using catalysts instead of stoichiometric reagents is a core principle of green chemistry. nih.gov This reduces waste and often allows for milder reaction conditions. The development of recyclable catalysts is particularly important. uni-lj.si

Alternative Solvents and Conditions: Replacing volatile and toxic organic solvents with greener alternatives like ionic liquids or even running reactions under solvent-free conditions can dramatically reduce the environmental impact of a synthesis. uni-lj.sinih.govmdpi.com

These green chemistry principles are not just environmentally beneficial but also lead to more efficient and economical industrial processes for producing valuable halogenated intermediates. acs.orguni-lj.si

Q & A

Q. What are the optimal synthetic routes for Methyl 4-chloro-2,2-diethylbutanoate?

  • Methodological Answer : Synthesis of methyl esters with chloro and branched alkyl groups typically involves nucleophilic substitution or esterification. For example, analogous compounds like methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate were synthesized using THF as a solvent, DIPEA as a base, and purification via C18 reverse-phase chromatography . For this compound, a similar approach could be adapted:
  • React 4-chloro-2,2-diethylbutanoic acid with methanol in the presence of a sulfuric acid catalyst under reflux.
  • Purify via silica gel chromatography (hexane/ethyl acetate) or reverse-phase methods to isolate the ester .

Q. How can the purity and structural integrity of this compound be characterized?

  • Methodological Answer : Use a combination of analytical techniques:
  • LCMS/HPLC : Monitor retention times and mass-to-charge ratios to confirm molecular weight and purity thresholds (e.g., >95%) .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify branching and chlorine placement. For example, methyl ester protons typically resonate at δ 3.7–3.9 ppm, while diethyl groups show signals near δ 1.0–1.5 ppm .
  • Elemental Analysis : Validate the C:Cl ratio to ensure stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers resolve low yields during the esterification of 4-chloro-2,2-diethylbutanoic acid?

  • Methodological Answer : Low yields often stem from incomplete acid activation or side reactions. Optimization strategies include:
  • Catalyst Selection : Replace sulfuric acid with p-toluenesulfonic acid (PTSA) to reduce side reactions like dehydration .
  • Solvent Optimization : Use toluene or DMF to enhance reactant solubility and stabilize intermediates .
  • Temperature Control : Maintain reflux temperatures (e.g., 60–80°C) to accelerate reaction kinetics while avoiding thermal degradation .

Q. How should contradictory data in reported reaction conditions be addressed?

  • Methodological Answer : Discrepancies in purification methods (e.g., C18 vs. silica gel chromatography) or solvent choices require systematic validation:
  • Comparative Trials : Test both purification methods on small batches and compare yields/purity via HPLC .
  • Mechanistic Studies : Use DFT calculations to model solvent effects on transition states, prioritizing solvents that stabilize intermediates (e.g., THF for polar reactions) .

Q. What structure-activity relationship (SAR) insights can be derived for this compound?

  • Methodological Answer : Compare with analogs like methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate :
  • Chlorine Impact : The electron-withdrawing Cl group enhances electrophilic reactivity at the ester carbonyl, facilitating nucleophilic attacks in downstream reactions .
  • Branching Effects : Diethyl groups increase steric hindrance, potentially reducing enzymatic degradation in biological assays. Validate via kinetic studies with esterase enzymes .

Q. How can continuous flow reactors improve scalability of this compound synthesis?

  • Methodological Answer : Continuous flow systems offer precise control over residence time and temperature:
  • Setup : Use a microreactor with in-line mixing of acid chloride and methanol, followed by a quenching module.
  • Benefits : Achieve >90% conversion with reduced side products compared to batch reactors .
  • Analytical Integration : Couple with real-time LCMS to monitor reaction progress and adjust parameters dynamically .

Data Contradiction Analysis

Q. Why do different studies report varying optimal temperatures for esterification?

  • Methodological Answer : Discrepancies may arise from differences in substrate steric bulk or catalyst activity. For example:
  • High-Temperature Regimes (80–100°C) : Required for sterically hindered acids but risk decomposition .
  • Moderate Temperatures (60–70°C) : Effective for less hindered substrates, as seen in methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate synthesis .
  • Resolution : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds for this compound and tailor conditions accordingly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.